2-methylpropyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
Description
The compound 2-methylpropyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate belongs to the pyrroloquinoxaline family, characterized by a fused bicyclic system combining pyrrole and quinoxaline moieties. Key structural features include:
- A 2-methylpropyl ester group at position 2.
- A 3-methoxypropyl substituent at position 1.
- An amino group at position 2.
Properties
IUPAC Name |
2-methylpropyl 2-amino-1-(3-methoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-12(2)11-26-19(24)15-16-18(23(17(15)20)9-6-10-25-3)22-14-8-5-4-7-13(14)21-16/h4-5,7-8,12H,6,9-11,20H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRQCNPXSJPWJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCCOC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-methylpropyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves several steps. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of N-alkylpyrrole with hydrazine hydrate can lead to the formation of the pyrroloquinoxaline scaffold . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-methylpropyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-methylpropyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound has shown potential as an antimicrobial and antiviral agent.
Medicine: It is being investigated for its potential use in cancer therapy due to its ability to inhibit certain kinases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-methylpropyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain kinases, which are involved in cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs and their substituent variations:
Key Observations :
- Ester vs. Amide : The target compound’s ester group at position 3 (2-methylpropyl) contrasts with carboxamide derivatives (e.g., 3-ethoxypropyl carboxamide in ). Esters generally exhibit higher hydrolytic stability but lower hydrogen-bonding capacity compared to amides, influencing solubility and target binding .
- Alkyl Chain Modifications: The 3-methoxypropyl substituent at position 1 (target) differs from analogs with shorter chains (e.g., 2-methoxybenzyl in ).
Physicochemical and Analytical Data
Comparative analytical data from elemental analysis and mass spectrometry (MS) for select analogs:
Biological Activity
2-Methylpropyl 2-amino-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate is a complex organic compound classified as a quinoxaline derivative. This class of compounds is well-known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The unique structure of this compound, featuring a pyrroloquinoxaline core and various functional groups, contributes to its potential therapeutic applications.
The molecular formula of the compound is , and its synthesis typically involves multiple steps that may include complex organic reactions. The presence of functional groups such as amino and carboxylate esters enhances its biological activity. The synthesis often employs various reagents and can be optimized using automated reactors for improved yield and purity .
Synthesis Overview
- Step 1: Formation of the pyrroloquinoxaline core.
- Step 2: Introduction of the 2-amino group.
- Step 3: Esterification to form the carboxylate ester.
Biological Activity
Research indicates that quinoxaline derivatives, including this compound, exhibit significant biological activities. Below are some key findings regarding its potential effects:
Antioxidant Activity
Quinoxaline derivatives have been evaluated for their antioxidant properties. For instance, studies have shown that related compounds can scavenge free radicals effectively, with some exhibiting comparable activity to established antioxidants like Trolox . This suggests that this compound may also possess similar radical-scavenging capabilities.
Anticancer Properties
Quinoxaline derivatives have been extensively studied for their anticancer effects. In vitro assays have demonstrated that these compounds can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. For example, certain derivatives have shown cytotoxicity against various cancer cell lines at concentrations ranging from 8 to 128 µg/mL . The mechanism often involves the modulation of enzyme activity or receptor signaling pathways.
Antimicrobial Activity
The antimicrobial properties of quinoxaline derivatives have also been documented. Studies indicate that these compounds can exhibit activity against various bacterial strains, including multidrug-resistant Mycobacterium tuberculosis . The structure-activity relationship suggests that modifications to the quinoxaline core can enhance antimicrobial efficacy.
Case Studies
Several studies have investigated the biological activity of similar quinoxaline derivatives:
- Antioxidant Study:
- Anticancer Evaluation:
- Antimicrobial Assessment:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
